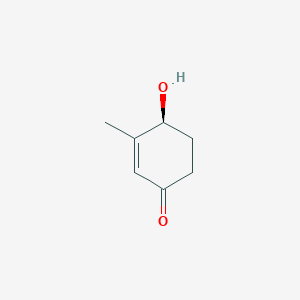

(S)-4-Hydroxy-3-methylcyclohex-2-enone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

(4S)-4-hydroxy-3-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h4,7,9H,2-3H2,1H3/t7-/m0/s1 |

InChI Key |

WKQJUGGDSJNWNG-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=CC(=O)CC[C@@H]1O |

Canonical SMILES |

CC1=CC(=O)CCC1O |

Origin of Product |

United States |

Synthetic Methodologies for S 4 Hydroxy 3 Methylcyclohex 2 Enone

Chiral Pool-Based Synthetic Strategies

Chiral pool synthesis offers an effective pathway to enantiomerically pure compounds by leveraging the inherent chirality of readily available natural products. This strategy avoids the need for chiral resolutions or asymmetric induction steps, often leading to more efficient and economical synthetic routes.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a powerful alternative for the preparation of enantiomerically enriched compounds, including (S)-4-Hydroxy-3-methylcyclohex-2-enone. These methods introduce chirality during the reaction sequence using chiral catalysts, which can be small organic molecules (organocatalysts) or metal complexes with chiral ligands.

Enantioselective Catalytic Transformations

Catalytic asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral substrates. For the synthesis of this compound, a potential precursor would be 3-methylcyclohexane-1,4-dione. While a direct asymmetric hydrogenation of this specific precursor to the target molecule is not extensively documented, the asymmetric hydrogenation of related cyclic diketones has been successfully achieved. For instance, ruthenium-catalyzed asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines using chiral cationic ruthenium diamine complexes has been shown to produce the corresponding hydrogenated products with up to 99% enantiomeric excess (ee) nih.gov. This demonstrates the potential of chiral ruthenium catalysts for the enantioselective reduction of cyclic ketones.

A plausible synthetic route could involve the asymmetric hydrogenation of 3-methylcyclohexa-2,5-dien-1,4-dione or a protected derivative, followed by selective reduction of one carbonyl group to a hydroxyl group.

| Precursor | Catalyst System (Example) | Product Aspect | Potential Outcome |

| 3-Methylcyclohexane-1,4-dione | Chiral Ruthenium-Diamine Complex | Enantioselective reduction of one carbonyl | High enantioselectivity |

Organocatalysis has emerged as a powerful tool for the enantioselective construction of cyclic compounds. Proline and its derivatives are particularly effective catalysts for asymmetric aldol (B89426) and Michael reactions, which can be employed in Robinson annulation sequences to form chiral cyclohexenones nih.govorgsyn.orgresearchgate.netnih.govnist.govnih.govresearchgate.netrsc.orgresearchgate.net.

A well-established organocatalytic method for the synthesis of chiral hydroxy cyclohexenones is the proline-catalyzed intramolecular aldol reaction. For instance, the synthesis of (-)-4-hydroxycyclohex-2-enone has been achieved with high enantioselectivity using (S)-proline as the catalyst dicp.ac.cn. This reaction proceeds through the formation of an enamine intermediate between the ketone substrate and proline, followed by a stereoselective intramolecular cyclization.

A potential organocatalytic route to this compound could involve an asymmetric Robinson annulation between a suitable diketone and methyl vinyl ketone, catalyzed by (S)-proline. The key step would be the enantioselective intramolecular aldol condensation of the resulting triketone intermediate.

| Reactants | Catalyst | Key Reaction | Product | Enantiomeric Excess (ee) | Reference (for related compound) |

| Cyclohexanedione monoketal and nitrosobenzene | (S)-Proline | Asymmetric α-aminoxylation | (-)-4-Hydroxycyclohex-2-enone | High | dicp.ac.cn |

| Triketone precursor | (S)-Proline | Intramolecular Aldol Reaction | Chiral Cyclohexenone | Up to 93% | orgsyn.org |

Metal-catalyzed asymmetric reactions offer a versatile approach to chiral cyclohexenones. Rhodium and copper complexes with chiral ligands have been extensively used for asymmetric 1,4-addition (conjugate addition) reactions to α,β-unsaturated carbonyl compounds crossref.orgscilit.comresearchgate.net.

A potential strategy for the synthesis of this compound could involve the rhodium-catalyzed asymmetric 1,4-addition of an organoboronic acid to a suitable 3-substituted-cyclohexa-2,5-dienone precursor. For example, rhodium complexes with chiral diene ligands have been shown to catalyze the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones with high enantioselectivity.

Copper-catalyzed asymmetric reactions are also highly effective. For instance, copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds have been developed to produce highly substituted dihydrofurans with good control of stereochemistry. While not a direct synthesis of the target cyclohexenone, this illustrates the capability of copper catalysis in constructing complex chiral cyclic systems. A more direct approach could involve the copper-catalyzed asymmetric conjugate addition of a methyl group equivalent to a 4-hydroxycyclohexa-2,5-dienone precursor.

| Reaction Type | Metal Catalyst/Ligand (Example) | Substrate Type | Product Aspect | Potential Outcome |

| Asymmetric 1,4-Addition | Rhodium / Chiral Diene | α,β-Unsaturated Ketone | Enantioselective C-C bond formation | High yield and enantioselectivity |

| Asymmetric Cycloaddition | Copper / Chiral Bipyridine | Enone and Diazo Compound | Diastereo- and enantioselective formation of a cyclic system | Good efficiency and stereoselection |

| Asymmetric [3+3] Cycloaddition | Copper / Chiral Ligand | Not specified | Construction of bicyclo[3.n.1]alkenones | Good to excellent enantioselectivities |

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions are paramount in asymmetric synthesis, providing a direct route to chiral molecules from acyclic precursors. These methods employ chiral auxiliaries, catalysts, or reagents to control the three-dimensional arrangement of atoms in the newly formed ring, ensuring the desired stereoisomer is produced with high fidelity.

Intramolecular Allylsilane Cyclizations for Chiral Cyclohexenones

Intramolecular allylsilane cyclizations represent a potent strategy for constructing cyclic systems with defined stereochemistry. These reactions typically involve the Lewis acid-catalyzed addition of a pendant allylsilane nucleophile to an electrophilic center, such as an activated carbonyl group. The stereochemical outcome is often dictated by the geometry of the transition state, which can be influenced by the choice of Lewis acid and the substrate's inherent chirality.

In the synthesis of chiral cyclohexanes and other carbocycles, this method has been shown to proceed with high diastereoselectivity. For instance, the cyclization of chiral alkylidene-1,3-dicarbonyl compounds bearing an allylsilane moiety can lead to enantiomerically pure trans-1,2-disubstituted cyclopentanes and cyclohexanes openalex.org. The reaction is initiated by a Lewis acid, which activates the carbonyl system towards nucleophilic attack by the allylsilane. The stereochemistry of the newly formed stereocenters is controlled during the carbon-carbon bond formation and subsequent protonation or silylation steps.

Table 1: Representative Lewis Acids in Intramolecular Allylsilane Cyclizations

| Lewis Acid Catalyst | Typical Substrate | Outcome | Reference |

|---|---|---|---|

| Titanium tetrachloride (TiCl₄) | Acyclic keto-allylsilane | Cyclohexanol derivative | openalex.org |

| Tin tetrachloride (SnCl₄) | Aldehyde-allylsilane | Cyclopentanol derivative | openalex.org |

This table is illustrative of catalysts used in similar cyclization types.

Racemic and Diastereoselective Synthetic Routes

While enantioselective methods are crucial for producing single enantiomers, racemic and diastereoselective routes provide access to mixtures of stereoisomers that can be valuable in their own right or serve as precursors for further resolution or derivatization.

Acid-Catalyzed Cyclization Protocols

Acid-catalyzed cyclization is a fundamental strategy for ring formation, often proceeding through cationic intermediates. In the context of cyclohexenone synthesis, this can involve the intramolecular condensation of a dicarbonyl compound or the cyclization of an unsaturated precursor. For example, condensed cyclohexenone aliphatic acids can be cyclized under acidic conditions to yield bicyclic systems acs.org. The reaction mechanism typically involves the protonation of a carbonyl or alkene, followed by an intramolecular nucleophilic attack to close the ring. The regioselectivity of the cyclization can be influenced by the substitution pattern of the starting material, with the reaction often favoring the formation of more stable carbocation intermediates or thermodynamically preferred ring systems. A Brønsted acid-promoted intramolecular cyclization of specific acetophenone derivatives has also been shown to proceed via a cationic pathway, highlighting the versatility of acid catalysis in forming complex cyclic structures rsc.org.

Regioselective Oxidation Strategies (e.g., Singlet Oxygen Ene Reactions)

Regioselective oxidation provides a powerful tool for introducing functionality into a molecule at a specific position. The singlet oxygen ene reaction is a prime example, allowing for the direct installation of a hydroperoxy group onto an olefin, which can then be reduced to the corresponding alcohol rsc.orgscripps.edu. This reaction is particularly useful for the synthesis of allylic alcohols.

A key synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one, a close analog of the target compound, utilizes the regioselective reaction of singlet oxygen with 4-methylcyclohex-3-en-1-one as the pivotal step researchgate.net. The singlet oxygen is typically generated photochemically using a sensitizer, such as tetraphenylporphyrin (TPP) or Rose Bengal scripps.edu. The ene reaction proceeds through a concerted pericyclic transition state, where the singlet oxygen adds to an alkene that has an allylic hydrogen, resulting in the formation of an allylic hydroperoxide with a shifted double bond cuny.eduresearchgate.net. Subsequent reduction of the hydroperoxide, for instance with dimethyl sulfide (DMS) and titanium tetraisopropoxide, yields the desired γ-hydroxycyclohexenone researchgate.net.

Table 2: Conditions for Singlet Oxygen Ene Reaction in Hydroxycyclohexenone Synthesis

| Precursor | Sensitizer | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylcyclohex-3-en-1-one | TPP, hv | DMS/Ti(OiPr)₄ | 4-Hydroxy-4-methylcyclohex-2-en-1-one | 90% (oxidation), 97% (reduction) | researchgate.net |

Classic Carbon-Carbon Bond Forming Reactions: Aldol Condensation and Robinson Annulation

The Aldol condensation and Robinson annulation are cornerstone reactions in organic synthesis for forming carbon-carbon bonds and constructing cyclic systems. The aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone . This can be followed by dehydration to yield an α,β-unsaturated carbonyl compound.

The Robinson annulation is a more complex, two-step sequence that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring pressbooks.publibretexts.orglibretexts.org. Named after Sir Robert Robinson, this reaction is one of the most effective methods for creating substituted cyclohexenone rings pressbooks.pubjk-sci.com. The process begins with the conjugate addition of an enolate (from a ketone or β-dicarbonyl compound) to an α,β-unsaturated ketone, which forms a 1,5-dicarbonyl intermediate libretexts.orglibretexts.orgjk-sci.com. This intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to afford the final cyclohexenone product pressbooks.publibretexts.orgjk-sci.com. The reaction can be catalyzed by either acid or base jk-sci.com.

Key Steps of Robinson Annulation:

Michael Addition: An enolate adds to an α,β-unsaturated ketone to form a 1,5-diketone.

Intramolecular Aldol Condensation: The 1,5-diketone cyclizes via an aldol reaction.

Dehydration: The resulting β-hydroxy ketone eliminates water to form the cyclohexenone.

This sequence has been widely used in the synthesis of steroids, terpenes, and other complex natural products pressbooks.publibretexts.org.

Reductive Cyclization Methodologies (e.g., Samarium Diiodide-Mediated Processes)

Samarium diiodide (SmI₂), also known as Kagan's reagent, is a powerful single-electron transfer reducing agent that has found extensive use in organic synthesis nih.govpageplace.denih.gov. It is particularly effective in mediating reductive carbon-carbon bond-forming reactions, including the cyclization of various functionalized precursors acs.org.

SmI₂-mediated cyclizations often involve the reduction of a carbonyl group (like a ketone or aldehyde) to generate a ketyl radical nih.gov. This radical can then add to a tethered alkene or alkyne in an intramolecular fashion. The resulting radical is further reduced by another equivalent of SmI₂ to an organosamarium species, which is then quenched with a proton source (like methanol) to give the final cyclic alcohol product. The efficiency and selectivity of these reactions can be significantly enhanced by the use of additives such as hexamethylphosphoramide (HMPA) or water, which modulate the reduction potential of the Sm(II) species nih.govpageplace.de. This methodology is particularly valuable for constructing five- and six-membered rings and has been applied in numerous total synthesis campaigns nih.govmdpi.com.

Table 3: Examples of SmI₂-Mediated Reductive Cyclizations

| Substrate Type | Additive | Ring Size Formed | Product Type | Reference |

|---|---|---|---|---|

| Keto-alkene | HMPA | 5-membered | Cyclopentanol | nih.gov |

| Aldehyde-α,β-unsaturated ester | Methanol (MeOH) | 7-membered | Tricyclic lactone | acs.org |

| Enone-tethered ketone | Methanol (MeOH) | 5-exo-trig | Spirocyclic γ-hydroxyketone | mdpi.com |

Novel Cascade and Domino Reactions Towards Functionalized Cyclohexenones

A prominent strategy involves the organocatalyzed Michael-Michael cascade reaction. This approach has been successfully employed to generate highly functionalized cyclohexene (B86901) rings with multiple chiral centers in high yields and stereoselectivities nih.gov. While a direct novel cascade synthesis for this compound is not extensively documented, the principles of these reactions can be applied to substrates that would lead to this specific structure.

For instance, an organocatalytic asymmetric tandem Michael-Henry reaction represents a viable, albeit less direct, pathway. This type of cascade has been developed to produce highly functionalized cyclohexanes with multiple stereogenic centers, including quaternary ones, with excellent enantioselectivities (97 to >99% ee) and high diastereoselectivities acs.org. The reaction of a Michael acceptor with a nitroalkane, followed by an intramolecular Henry (nitro-aldol) reaction, can construct the cyclohexanone (B45756) framework. Subsequent functional group transformations would then be necessary to yield the target molecule.

The Robinson annulation, a classic tandem Michael addition followed by an intramolecular aldol condensation, remains a cornerstone in the synthesis of six-membered rings. wikipedia.orgmasterorganicchemistry.com Modern variations of this reaction employ organocatalysts to induce enantioselectivity. These asymmetric Robinson annulations can provide chiral cyclohexenones, which are precursors to this compound. For example, the reaction of a ketone with an α,β-unsaturated ketone can be catalyzed by a chiral secondary amine to produce a chiral cyclohexenone derivative.

A hypothetical novel cascade approach to this compound could involve a carefully designed organocatalytic Michael-aldol cascade. The judicious choice of starting materials is crucial. For example, the reaction of a β-ketoester with an α,β-unsaturated aldehyde, catalyzed by a chiral amine, could initiate a Michael addition. The resulting intermediate, still under the influence of the catalyst, could then undergo an intramolecular aldol reaction to form the six-membered ring with the desired hydroxyl and methyl functionalities. The stereochemistry would be controlled by the chiral catalyst.

Below is a table summarizing the key aspects of relevant cascade reactions for the synthesis of functionalized cyclohexenones, which could be adapted for the synthesis of this compound.

| Cascade Reaction Type | Key Steps | Catalyst Example | Potential Starting Materials for this compound | Expected Outcome |

| Organocatalytic Michael-Michael | Two consecutive Michael additions | Chiral diphenylprolinol silyl (B83357) ether | A β-dicarbonyl compound and an α,β-unsaturated aldehyde | Highly functionalized cyclohexene with multiple stereocenters |

| Organocatalytic Michael-Henry | Michael addition followed by an intramolecular Henry reaction | Chiral bifunctional thiourea-amine | A nitro-containing Michael donor and an α,β-unsaturated ketone | Functionalized nitrocyclohexane, a precursor to the target |

| Asymmetric Robinson Annulation | Michael addition followed by an intramolecular aldol condensation | Chiral proline derivative | A ketone (e.g., acetone) and a substituted α,β-unsaturated ketone | Chiral substituted cyclohexenone |

| Hypothetical Michael-Aldol Cascade | Michael addition followed by an intramolecular aldol reaction | Chiral diamine | A β-ketoester and crotonaldehyde | This compound (in principle) |

Detailed research findings from studies on related functionalized cyclohexenones indicate that the choice of catalyst, solvent, and reaction temperature are critical parameters for achieving high yields and stereoselectivities. For example, in many organocatalytic cascade reactions, the use of a protic solvent can influence the reaction pathway and the stereochemical outcome. Similarly, the steric and electronic properties of the substituents on both the nucleophile and the electrophile play a significant role in the efficiency of the cascade process.

While a specific, novel, and direct cascade or domino reaction for the synthesis of this compound is a developing area of research, the existing powerful methodologies for constructing functionalized cyclohexenones provide a strong foundation for the future design of such elegant and efficient synthetic strategies.

Chemical Reactivity and Derivatization Studies of S 4 Hydroxy 3 Methylcyclohex 2 Enone

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon and the β-carbon of the enone system makes (S)-4-Hydroxy-3-methylcyclohex-2-enone susceptible to attack by various nucleophiles. The regioselectivity of these additions—whether they occur at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate or Michael addition)—is a key aspect of its chemistry.

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the conjugated system. This process is driven by the formation of a stable enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. masterorganicchemistry.com this compound is an effective Michael acceptor, reacting with a variety of "soft" nucleophiles.

Common nucleophiles for Michael additions include enolates, cuprates (Gilman reagents), amines, and thiols. masterorganicchemistry.com The reaction with thiols, for instance, has been shown to proceed efficiently with related hydroxycycloalkenones, affording the corresponding 3-thio-substituted cycloalkanones. researchgate.net The stereochemical outcome of these additions is often influenced by the existing stereocenter at C4, potentially leading to diastereoselective product formation. The general mechanism involves the attack of the nucleophile on the β-carbon, followed by tautomerization of the resulting enolate. youtube.com

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Resulting Product Type |

|---|---|---|

| Enolates | α,β-Unsaturated Ketones/Aldehydes | 1,5-Dicarbonyl Compound |

| Cuprates (R₂CuLi) | α,β-Unsaturated Ketones | β-Alkylated Ketone |

| Thiols (RSH) | α,β-Unsaturated Carbonyls | β-Thio Carbonyl Compound |

| Amines (R₂NH) | α,β-Unsaturated Carbonyls | β-Amino Carbonyl Compound |

While soft nucleophiles tend to undergo 1,4-addition, "hard" nucleophiles, such as organolithium and Grignard reagents, typically favor 1,2-addition, attacking the electrophilic carbonyl carbon directly. masterorganicchemistry.com This reaction leads to the formation of a tertiary alcohol upon workup. The regioselectivity between 1,2- and 1,4-addition can be influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions, including temperature and the presence of Lewis acids. rsc.org For this compound, direct carbonyl addition would yield a diol product, specifically a cyclohexene-1,4-diol derivative.

The protons on the carbon atom alpha to the carbonyl group (C6) in this compound are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.com Enolates are powerful nucleophiles and are intermediates in many important carbon-carbon bond-forming reactions. bham.ac.uk

The formation of the enolate from this compound requires careful choice of base. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible deprotonation. bham.ac.ukmnstate.edu A significant consideration is the presence of the acidic hydroxyl proton, which would be deprotonated first. Therefore, protection of the hydroxyl group, for instance as a silyl (B83357) ether, is typically necessary before enolate formation can be effectively achieved at the α-carbon. Once formed, this enolate can react with various electrophiles.

Electrophilic Transformations and Functional Group Interconversions

The double bond and the hydroxyl group in this compound are sites for electrophilic attack and functional group modifications, further expanding its synthetic utility.

The carbon-carbon double bond in the cyclohexenone ring can undergo epoxidation to form an oxirane ring. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with reagents like hydrogen peroxide under basic conditions. organic-chemistry.orgyoutube.com

A critical aspect of the epoxidation of this compound is the stereoselectivity of the reaction. The existing hydroxyl group at the C4 stereocenter can direct the incoming epoxidizing agent. Studies on similar 4-hydroxycyclopent-2-enones have shown that the epoxidation often proceeds with high stereospecificity, yielding an epoxide with a trans relationship to the hydroxyl group. researchgate.net This directing effect is attributed to hydrogen bonding between the hydroxyl group and the oxidant, which delivers the oxygen atom to the syn-face relative to the hydroxyl group's orientation (assuming an equatorial-like position), resulting in a product where the epoxide and the C4-hydroxyl group are on opposite faces of the ring.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| m-CPBA (meta-Chloroperoxybenzoic acid) | Inert solvent (e.g., CH₂Cl₂) | Commonly used, generally reliable. |

| Hydrogen Peroxide (H₂O₂) | Basic conditions (e.g., NaOH, KOH) | Nucleophilic epoxidation (Weitz-Scheffer reaction). |

| tert-Butyl hydroperoxide (TBHP) | With metal catalyst (e.g., V, Mo, Ti) | Used in asymmetric epoxidations (e.g., Sharpless epoxidation of allylic alcohols). |

Alkylation of this compound can be achieved at several positions. As discussed, the C6 position can be alkylated via its enolate. After forming the enolate with a strong base like LDA, the subsequent addition of an alkyl halide (R-X) results in the formation of a new carbon-carbon bond at the α-position in an SN2-type reaction. mnstate.edu The efficiency of this reaction is typically highest with primary alkyl halides.

Another strategy involves the hydroxyl group. The oxygen atom of the hydroxyl group can act as a nucleophile to attack an electrophile. For example, O-alkylation or O-arylation can be achieved under appropriate basic conditions to form ethers. The Mitsunobu reaction, for instance, is a mild method for coupling alcohols with acidic nucleophiles, and similar 4-hydroxy-pyrones have been shown to be effective partners in such reactions, suggesting a viable route for the functionalization of the hydroxyl group in this compound. beilstein-journals.org

Rearrangement Chemistry

The cyclohexenone scaffold of this compound is amenable to various rearrangement reactions, with sigmatropic rearrangements being a key class of transformations that can lead to structurally diverse products. These pericyclic reactions, driven by thermal or photochemical conditions, involve the concerted reorganization of σ and π bonds.

Sigmatropic Rearrangements in the Cyclohexenone Scaffold

While specific studies on this compound are not extensively documented, the principles of sigmatropic rearrangements, particularly the libretexts.orglibretexts.org-sigmatropic rearrangement, can be applied to understand its potential reactivity. The Cope and Claisen rearrangements are the most well-known examples of libretexts.orglibretexts.org-sigmatropic shifts. wikipedia.org A particularly relevant variant for the title compound is the oxy-Cope rearrangement. wikipedia.orgwikipedia.org

The oxy-Cope rearrangement involves the libretexts.orglibretexts.org-sigmatropic rearrangement of a 1,5-dien-3-ol. wikipedia.org In the context of a suitably derivatized this compound, this reaction can be envisioned. The key transformation involves the conversion of the alcohol into an enol, which then tautomerizes to a more stable carbonyl compound, providing a thermodynamic driving force for the reaction. wikipedia.orgorganic-chemistry.org The reaction proceeds through a concerted, chair-like transition state and is thermally allowed. wikipedia.org

A related mechanistic pathway has been proposed in the synthesis of diaryl-substituted cyclohexenone acids. nih.gov In this case, the reaction commences with the formation of a hemiketal intermediate, which then undergoes an oxy-Cope type libretexts.orglibretexts.org-sigmatropic rearrangement. nih.gov This is followed by an intramolecular aldol (B89426) condensation to yield the final cyclohexenone product. nih.gov This example highlights the potential for the 4-hydroxy group in a cyclohexenone ring to participate in such rearrangements.

The anionic oxy-Cope rearrangement, where the hydroxyl group is deprotonated to form an alkoxide, can significantly accelerate the reaction rate, often by a factor of 10¹⁰ to 10¹⁷. wikipedia.orgorganic-chemistry.org This allows the reaction to proceed at much lower temperatures.

Oxidation and Reduction Chemistry

The chemical reactivity of this compound is significantly influenced by the presence of both a hydroxyl and a ketone functional group, making it susceptible to a variety of oxidation and reduction reactions.

Oxidation:

The secondary hydroxyl group in this compound can be oxidized to the corresponding ketone, yielding a 1,3-diketone. Various oxidizing agents can be employed for this transformation. The kinetics of the liquid-phase oxidation of the related compound 2-hydroxycyclohexanone have been studied, revealing a radical chain mechanism. researchgate.net The oxidation products in that case included organic peroxides, hydrogen peroxide, and dicarboxylic acids resulting from the cleavage of the cyclohexane (B81311) ring. researchgate.net For more controlled and selective oxidation of hydroxy ketones, a range of modern synthetic methods are available. organic-chemistry.org

Reduction:

The ketone functionality of this compound can be reduced to a secondary alcohol, leading to the formation of a diol. The stereochemical outcome of this reduction is of significant interest. The reduction of β-hydroxy ketones with mild reducing agents like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) is known to proceed with high diastereoselectivity, typically affording the anti-diol. researchgate.net In a chemoenzymatic synthesis of γ-hydroxy enones, lithium aluminum hydride (LiAlH₄) has been used for the reduction of the ketone group. psu.edumetu.edu.tr The stereoselectivity of the reduction of cyclic ketones is often influenced by steric factors, with the hydride reagent preferentially attacking from the less hindered face of the carbonyl group.

| Transformation | Reagent/Conditions | Product Type | Reference |

| Oxidation of -OH | Various oxidizing agents | 1,3-Diketone | researchgate.netorganic-chemistry.org |

| Reduction of C=O | Tetramethylammonium triacetoxyborohydride | anti-Diol | researchgate.net |

| Reduction of C=O | Lithium aluminum hydride (LiAlH₄) | Diol | psu.edumetu.edu.tr |

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for predicting reactivity and controlling product formation.

Mechanism of Sigmatropic Rearrangements:

A plausible mechanistic pathway for an oxy-Cope type rearrangement in a related cyclohexenone system involves the initial formation of a hemiketal, which then undergoes the libretexts.orglibretexts.org-sigmatropic shift to form a diketone intermediate. nih.gov This intermediate can then undergo further reactions, such as an intramolecular aldol condensation. nih.gov

Mechanism of Reduction:

The reduction of the ketone in this compound by hydride reagents involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The mechanism of reduction of β-hydroxy ketones with tetramethylammonium triacetoxyborohydride involves an acid-promoted ligand exchange of an acetate (B1210297) for the substrate's alcohol on the borohydride. researchgate.net This is followed by an intramolecular hydride delivery from the resulting alkoxydiacetoxyborohydride to the proximal ketone. researchgate.net This intramolecular nature of the hydride transfer is responsible for the high diastereoselectivity observed in these reductions.

Mechanism of Oxidation:

The liquid-phase oxidation of the related 2-hydroxycyclohexanone has been shown to proceed via a radical chain mechanism. researchgate.net This process is initiated by the formation of radicals, which then propagate through a series of chain reactions involving peroxyl radicals. researchgate.net The reaction can lead to a complex mixture of products, including hydroperoxides and ring-opened species. researchgate.net The specific products and their distribution will depend on the reaction conditions, such as temperature, initiator, and the presence of catalysts.

Applications of S 4 Hydroxy 3 Methylcyclohex 2 Enone in Complex Organic Synthesis

Role as a Chiral Synthon in Natural Product Total Synthesis

The enantioenriched structure of (S)-4-Hydroxy-3-methylcyclohex-2-enone serves as an excellent starting point for introducing chirality into a target molecule, a crucial aspect of natural product synthesis. The inherent functionality allows for a wide range of chemical transformations, enabling chemists to elaborate the simple six-membered ring into intricate polycyclic systems with high stereochemical fidelity. Optically active γ-substituted cycloalkenones are recognized as important precursors in the synthesis of numerous natural products and pharmaceutically active molecules. mdpi.com

The strategic placement of functional groups in this compound facilitates the construction of fused and bridged polycyclic systems through various annulation strategies. While direct total syntheses starting from this specific synthon are not extensively documented, the synthetic utility of its core structure is well-demonstrated through the use of close analogs.

A powerful illustration of this concept is the synthesis of the bicyclic core of the sesquiterpenoid (-)-Antrocin. Although the documented synthesis commences with the closely related analog, 3-methyl-2-cyclohexenone, the reaction sequence highlights a pathway that is directly applicable to this compound. The strategy involves a series of key transformations to build a second ring onto the initial cyclohexenone framework.

The key steps in this annulation sequence are:

Alkylation: The cyclohexenone is first alkylated at the C2 position.

Conjugate Addition: A Michael addition is used to install a second substituent at the C3 position, creating a key quaternary carbon center.

Intramolecular Aldol (B89426) Condensation: Finally, an intramolecular aldol reaction closes the second ring, forming a bicyclo[4.4.0]decane system, which is the core structure of many sesquiterpenoids.

The presence of a hydroxyl group at the C4 position, as in this compound, would offer additional strategic advantages in such a sequence. It could serve as a stereodirecting group, influencing the facial selectivity of subsequent reactions, or act as a handle for further functionalization after the polycyclic core is established.

Table 1: Key Reactions in the Construction of a Bicyclic System from a Cyclohexenone Precursor

| Step | Reaction Type | Reagents & Conditions | Intermediate Product | Purpose |

| 1 | Alkylation | 1. NaH, DMSO 2. 2-(2-iodoethyl)-2-methyl-1,3-dioxolane | 2-alkyl-3-methyl-cyclohex-2-enone | Introduces the side chain required for cyclization. |

| 2 | Michael Addition | MeLi, CuI, Et₂O, -78 °C to -40 °C | 3,3-disubstituted cyclohexanone (B45756) | Creates the C3 quaternary center. |

| 3 | Aldol Condensation | Acid-catalyzed deprotection and cyclization | α,β-unsaturated bicyclic ketone | Forms the second fused ring. |

This table is based on the synthesis of an (-)-Antrocin intermediate, illustrating a general strategy applicable to this compound. mdpi.com

Sesquiterpenoids:

This class of natural products represents the most prominent area where this compound and its analogs are employed. Sesquiterpenes are a diverse family of 15-carbon natural products with complex, often polycyclic, structures and significant biological activities.

As detailed above, the total synthesis of the sesquiterpene lactone (-)-Antrocin provides a clear blueprint for the use of the 3-methylcyclohexenone core. mdpi.comnih.gov The synthesis begins with 3-methyl-2-cyclohexenone and proceeds through a carefully orchestrated sequence of alkylation, conjugate addition, and intramolecular cyclization to build the characteristic fused-ring system of the target molecule. mdpi.com The use of a chiral, hydroxylated starting material like this compound would be a logical next-generation approach to this synthesis, potentially offering better stereocontrol and avoiding a later-stage resolution step.

Another relevant example is the use of the racemic analog, 4-hydroxy-4-methylcyclohex-2-en-1-one, as a synthon to generate the natural product kessane , which is also a sesquiterpenoid. researchgate.net This further underscores the utility of this substituted cyclohexenone skeleton in accessing the sesquiterpenoid chemical space.

Taxoids and Callahanalides:

While this compound is a versatile chiral building block, its application in the total synthesis of more complex terpenoids like taxoids (e.g., Taxol) or the polycyclic ether callahanalides appears to be limited or not widely reported in scientific literature. The synthesis of these molecules typically relies on different strategic bond disconnections and starting materials tailored to their unique and highly complex polycyclic systems.

The creation of bioactive analogs is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Starting a synthesis with an enantiomerically pure building block like this compound ensures that the chirality is carried through the entire synthetic sequence, allowing for the creation of a series of analogs with a defined absolute stereochemistry.

This approach is highly efficient compared to methods that introduce chirality late in the synthesis or rely on the separation of enantiomers. The functional handles on the molecule—the ketone, hydroxyl group, and double bond—can be systematically modified to produce a library of related compounds. For instance, the hydroxyl group can be inverted, alkylated, or replaced, while the ketone can be reduced or used in olefination reactions. Each modification leads to a new analog, which can then be tested for its biological activity, providing valuable data for medicinal chemists. The enantioselective preparation of various 4-hydroxy-2-cyclohexanone derivatives has been achieved through methods like asymmetric transfer hydrogenation, demonstrating the importance of these chiral intermediates. mdpi.com

Utility as a Versatile Building Block for Medicinal Chemistry Intermediates

In medicinal chemistry, access to novel, three-dimensional molecular scaffolds is essential for the discovery of new drugs. acs.orgnih.gov this compound serves as an attractive starting material for medicinal chemistry intermediates due to its compact, functionalized, and chiral structure.

The cyclohexenone ring is a common motif in many biologically active compounds. The presence of both hydrogen-bond donor (hydroxyl) and acceptor (ketone) functionalities allows for targeted interactions with biological macromolecules like enzymes and receptors.

Its utility can be highlighted by considering its potential transformations:

Scaffold Saturation: Hydrogenation of the double bond can lead to chiral cyclohexanone derivatives, which are themselves valuable intermediates.

Aromatization: Dehydration and subsequent oxidation could provide access to substituted phenolic compounds.

Ring Contraction/Expansion: The functionality allows for various ring manipulations to access five- or seven-membered ring systems.

Heterocycle Formation: The ketone and hydroxyl groups can be used as anchor points to build heterocyclic rings, such as pyrazoles or isoxazoles, fused to the cyclohexane (B81311) frame.

These transformations can generate a diverse array of novel chemical entities that can be screened for biological activity, making this compound a valuable starting point for drug discovery programs.

Precursor in the Synthesis of Structurally Diverse Cyclohexenone Derivatives

Beyond its use in multi-step total synthesis, this compound is an excellent precursor for a variety of other functionalized cyclohexenone derivatives. The reactivity of its functional groups can be selectively harnessed to produce a range of new compounds.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Example Reagents | Potential Product Class |

| Hydroxyl (C4-OH) | Etherification | NaH, R-X (e.g., BnBr, MeI) | 4-Alkoxy-3-methylcyclohex-2-enones |

| Esterification | Ac₂O, pyridine (B92270) or R-COCl | 4-Acyloxy-3-methylcyclohex-2-enones | |

| Oxidation | DMP, PCC | 3-Methylcyclohexane-1,4-dione | |

| Substitution | PBr₃, SOCl₂ | 4-Halo-3-methylcyclohex-2-enones | |

| Ketone (C1=O) | Reduction | NaBH₄, CeCl₃ | 4-Hydroxy-3-methylcyclohex-2-en-1-ol |

| Olefination | Wittig or HWE reagents | 4-Hydroxy-1-alkylidene-3-methylcyclohex-2-enes | |

| Grignard Addition | R-MgBr | 1-Alkyl-1,4-dihydroxy-3-methylcyclohex-2-enes | |

| Alkene (C2=C3) | Epoxidation | m-CPBA | 2,3-Epoxy-4-hydroxy-3-methylcyclohexanones |

| Dihydroxylation | OsO₄, NMO | 2,3,4-Trihydroxy-3-methylcyclohexanones | |

| Conjugate Addition | R₂CuLi | 3-Methyl-3-alkyl-4-hydroxycyclohexanones | |

| Hydrogenation | H₂, Pd/C | 4-Hydroxy-3-methylcyclohexanone |

This versatility allows chemists to rapidly generate a library of compounds from a single chiral precursor. For example, epoxidation of the double bond followed by ring-opening with various nucleophiles can lead to a wide array of highly functionalized and stereochemically rich cyclohexane derivatives. researchgate.net Similarly, conjugate addition reactions can be used to install new substituents at the C2 position, further expanding the molecular diversity accessible from this starting material.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. For (S)-4-Hydroxy-3-methylcyclohex-2-enone, with a nominal mass of 126 g/mol , HRMS analysis would be expected to yield a high-resolution mass that closely aligns with its calculated exact mass. This precise measurement is instrumental in distinguishing it from other isobaric compounds—molecules that share the same nominal mass but possess different elemental compositions.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Calculated Exact Mass |

| C₇H₁₀O₂ | 126.0681 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structural framework of a molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a wealth of information regarding the connectivity of atoms and the stereochemical relationships within this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the vinylic proton, the proton attached to the carbon bearing the hydroxyl group, the methylene (B1212753) protons of the cyclohexene (B86901) ring, and the methyl group protons. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic of the molecular structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key resonances would include those for the carbonyl carbon, the two olefinic carbons, the carbon bearing the hydroxyl group, the methylene carbons, and the methyl carbon.

2D NMR Techniques:

Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the proton-proton connectivity within the cyclohexene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~200 (C=O) |

| 2 | ~5.9 (s) | ~128 (C=) |

| 3 | - | ~160 (=C-CH₃) |

| 4 | ~4.3 (m) | ~68 (CH-OH) |

| 5 | ~2.0-2.2 (m) | ~35 (CH₂) |

| 6 | ~2.3-2.5 (m) | ~30 (CH₂) |

| CH₃ | ~1.9 (s) | ~20 (CH₃) |

| OH | Variable | - |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties. A broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band around 1670 cm⁻¹ would be characteristic of the C=O stretching vibration of the α,β-unsaturated ketone. Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed, as well as a C=C stretching absorption for the alkene bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3500 - 3200 (broad) |

| C=O (α,β-unsaturated ketone) | ~1670 (strong) |

| C=C (alkene) | ~1620 |

| C-H (sp²) | ~3100-3000 |

| C-H (sp³) | ~3000-2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The α,β-unsaturated ketone moiety in this compound constitutes a chromophore that absorbs UV radiation. A characteristic π → π* transition would be expected to produce a strong absorption maximum (λ_max) in the UV region, typically around 230-250 nm. This absorption is a key indicator of the conjugated enone system.

Chromatographic Methods for Purity Validation and Separation (e.g., GC, HPLC)

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from any impurities or byproducts.

Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, GC is a powerful tool for purity analysis. When coupled with a mass spectrometer (GC-MS), it can also provide structural information about any separated components. The retention time of the compound on a specific GC column under defined conditions serves as a characteristic identifier.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the analysis and purification of this compound. Chiral HPLC, employing a chiral stationary phase, is particularly crucial for determining the enantiomeric purity of the (S)-enantiomer. This method can effectively separate the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess (ee), a critical parameter for chiral compounds.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Stereoselectivity Prediction

Density Functional Theory (DFT) has become an indispensable method for investigating the mechanisms of organic reactions involving chiral building blocks such as (S)-4-Hydroxy-3-methylcyclohex-2-enone. DFT calculations allow for the detailed exploration of potential energy surfaces, identifying transition states and intermediates along a reaction coordinate. This information is crucial for understanding why certain products are formed over others.

For reactions involving cyclohexenone derivatives, DFT studies can elucidate the factors controlling both regioselectivity and stereoselectivity. researchgate.net For instance, in organocatalyzed Michael additions or aldol (B89426) reactions, DFT can model the interaction between the enone substrate, the reactant, and the chiral catalyst. nih.gov By calculating the activation energies for all possible pathways leading to different stereoisomers, the experimentally observed outcome can be rationalized. The transition state with the lowest energy corresponds to the major product formed under kinetic control.

These calculations often reveal that stereoselectivity arises from a combination of subtle steric and electronic interactions within the transition state assembly. nih.govrsc.org Non-covalent interactions, such as hydrogen bonds or dispersion forces between the catalyst and the substrate, play a significant role in stabilizing one transition state over its diastereomeric counterpart. nih.gov For example, in a proline-catalyzed reaction, DFT could model how the carboxylic acid group of the catalyst directs the incoming electrophile to a specific face of the enone. researchgate.net The calculated energy difference between competing transition states can provide a quantitative prediction of the enantiomeric or diastereomeric excess. acs.orgmdpi.com

Table 1: Hypothetical DFT-Calculated Energy Profile for a Catalyzed Michael Addition

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major/Minor Product |

| TS-(R,S) | 0.0 | Major |

| TS-(S,S) | +1.8 | Minor |

| TS-(R,R) | +2.1 | Minor |

| TS-(S,R) | +3.5 | Minor |

This interactive table illustrates how lower calculated transition state energies correspond to the formation of the major product.

Conformational Analysis and Molecular Modeling

The reactivity and selectivity of cyclic molecules like this compound are intrinsically linked to their three-dimensional shape. Conformational analysis and molecular modeling are used to determine the preferred spatial arrangements (conformations) of the molecule and the energy barriers between them. The cyclohexene (B86901) ring is not planar and can adopt several conformations, such as half-chair, boat, or twist-boat forms.

Molecular mechanics and DFT calculations can be used to identify the lowest energy conformers. For substituted cyclohexenones, the substituents (the hydroxyl and methyl groups) can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is determined by factors like steric hindrance and intramolecular hydrogen bonding. For this compound, an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen could significantly stabilize certain conformations, influencing the accessibility of the reactive sites.

Understanding the dominant conformation in solution is critical because it represents the ground state from which the molecule enters a reaction. The accessibility of the π-system of the double bond and the carbonyl group for attack by a reagent is dictated by the ring's conformation. A crystal structure of a related compound, (4S,5R,6S)-4,5,6-trihydroxy-3-methylcyclohex-2-enone, shows the six-membered ring adopting an envelope conformation, highlighting the non-planar nature of these systems. nih.gov Molecular modeling can predict which face of the double bond is more sterically hindered, providing a qualitative explanation for observed diastereoselectivity in reactions like epoxidations or hydrogenations.

Table 2: Example of Calculated Relative Energies for Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Key Feature |

| Half-Chair 1 | 0.0 | Hydroxyl group pseudo-equatorial |

| Half-Chair 2 | +1.2 | Hydroxyl group pseudo-axial |

| Twist-Boat | +4.5 | Higher ring strain |

This interactive table displays the relative energetic stability of different possible ring conformations.

Quantum Chemical Investigations into Reactivity and Electronic Structure

Quantum chemical methods provide deep insights into the electronic properties of this compound, which govern its intrinsic reactivity. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative.

The LUMO of an enone is typically localized over the β-carbon of the carbon-carbon double bond and the carbonyl carbon. This indicates that these sites are the most electrophilic and susceptible to attack by nucleophiles, as seen in Michael additions. The energy of the LUMO can be correlated with the molecule's electrophilicity.

Conversely, the HOMO is often associated with the π-system of the double bond and the lone pairs on the hydroxyl and carbonyl oxygen atoms. These regions are the most nucleophilic. In photochemical reactions, for example, the interaction between the HOMO of an alkene and the singly occupied molecular orbitals (SOMOs) of the excited triplet state of an enone can determine the reaction's regiochemistry and stereochemistry. researchgate.netrsc.org

Furthermore, quantum chemical calculations can generate electrostatic potential (ESP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the ESP map would show negative potential around the carbonyl oxygen and positive potential near the hydroxyl hydrogen and the β-carbon, visually confirming the sites for electrophilic and nucleophilic attack, respectively.

Table 3: Representative Quantum Chemical Data

| Property | Calculated Value | Implication for Reactivity |

| HOMO Energy | -6.8 eV | Site of oxidation or reaction with electrophiles |

| LUMO Energy | -1.5 eV | Site of reduction or reaction with nucleophiles |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Partial Charge on Cβ | +0.15 | Electrophilic character |

This interactive table summarizes key electronic properties and their direct relationship to the molecule's chemical behavior.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-4-Hydroxy-3-methylcyclohex-2-enone, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis often utilizes Robinson annulation or acid-catalyzed cyclization of diketone precursors. For stereocontrol, asymmetric catalysis (e.g., chiral Lewis acids) or chiral auxiliaries (e.g., Evans oxazolidinones) are applied. Post-synthesis, enantiomeric excess is quantified via chiral HPLC or polarimetry . Key reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize racemization .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what diagnostic signals should be prioritized?

- Methodological Answer :

- NMR : Analyze coupling patterns (e.g., vicinal coupling ) to confirm cyclohexenone chair conformation. The hydroxyl proton appears as a broad singlet (δ ~2–5 ppm, solvent-dependent).

- IR Spectroscopy : A strong absorption band at 1680–1700 cm confirms the α,β-unsaturated ketone. Hydroxyl stretching (3200–3600 cm) and methyl C-H bends (~1375 cm) are also diagnostic.

- Mass Spectrometry : The molecular ion peak ([M+H]) at m/z 140.1 and fragments from retro-Diels-Alder cleavage (e.g., loss of HO or CH) validate the structure .

Q. How can researchers identify and quantify impurities in synthesized this compound batches?

- Methodological Answer : Use gas chromatography (GC) or HPLC with UV detection for impurity profiling. Compare retention times against known standards (e.g., 3-methylcyclohex-2-enone by-products). Quantify impurities via calibration curves and report limits of detection (LOD) and quantification (LOQ) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational stereochemical predictions and empirical data (e.g., NMR/XRPD)?

- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with variable-temperature NMR to assess dynamic conformational changes. Validate using single-crystal X-ray diffraction (XRPD) to unambiguously assign stereochemistry. For conflicting data, re-examine solvent effects or proton exchange rates in NMR analysis .

Q. How can enantiomer-specific biological activity be systematically evaluated for this compound?

- Methodological Answer :

- In vitro assays : Test both enantiomers in enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory activity). Use chiral chromatography to isolate (S)- and (R)-forms.

- Molecular docking : Compare binding affinities of enantiomers to target proteins (e.g., using AutoDock Vina). Validate with surface plasmon resonance (SPR) for kinetic binding data .

Q. What computational approaches predict reaction pathways and regioselectivity in derivatization of this compound?

- Methodological Answer : Apply DFT-based transition state modeling (e.g., Gaussian 16) to map energy barriers for nucleophilic attacks or cycloadditions. Compare Fukui indices to identify electrophilic hotspots. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

Q. How do solvent polarity and proticity influence the tautomeric equilibrium of this compound?

- Methodological Answer : Conduct UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. methanol). Monitor shifts in λ for the enol-keto equilibrium. Use NMR in DMSO-d to detect enolization via proton exchange broadening. Correlate results with Kamlet-Taft solvent parameters .

Data Analysis and Reproducibility

Q. What statistical methods address batch-to-batch variability in enantiomeric excess during scale-up?

- Methodological Answer : Implement design of experiments (DoE) to optimize catalyst loading and reaction time. Use principal component analysis (PCA) to identify critical process parameters (CPPs). Reproducibility is enhanced by process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR) .

Q. How can contradictory bioactivity data across studies be reconciled?

- Methodological Answer : Perform meta-analysis with standardized assay conditions (e.g., cell lines, IC protocols). Use Bland-Altman plots to assess inter-laboratory variability. Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in catalytic hydrogenation reactions?

- Methodological Answer :

Use explosion-proof reactors for high-pressure H environments. Monitor exotherms with thermocouples and implement emergency quenching (e.g., rapid cooling). Adhere to OSHA guidelines for flammable solvents (e.g., EtOAc, MeOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.